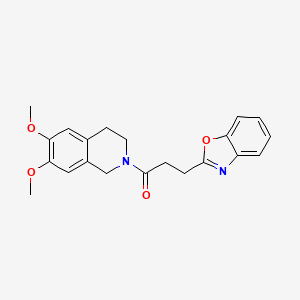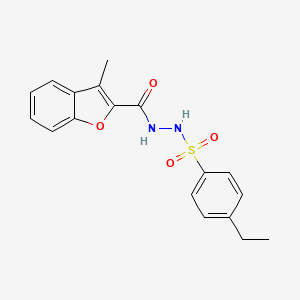![molecular formula C14H17FN2O B7682832 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol, also known as FQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
作用机制
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol exerts its pharmacological effects by targeting specific enzymes and signaling pathways in cells. The exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol is still under investigation, but it is known to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol also modulates the activity of transcription factors such as NF-κB and AP-1, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of immune cells such as T cells and macrophages. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has several advantages for use in lab experiments. It is easy to synthesize and has good stability under standard laboratory conditions. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol can be used at low concentrations and has low toxicity, making it suitable for in vitro and in vivo studies. However, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research and development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol. One potential area of investigation is the use of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol analogs with improved pharmacological properties. Additionally, the exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol needs to be further elucidated to fully understand its potential therapeutic applications.
合成方法
The synthesis of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under mild conditions and yields 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in good purity.
科学研究应用
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol due to its ability to modulate the immune response. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been studied for its antimicrobial properties against bacterial and viral infections.
属性
IUPAC Name |
4-[(8-fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(6-8-18)9-17-13-5-7-16-14-11(13)3-2-4-12(14)15/h2-5,7,10,18H,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWKVQMMJDYIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CNC1=C2C=CC=C(C2=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)



![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)